Lithium sulfate monohydrate (CAS 10102-25-7) is a highly water-soluble, non-volatile inorganic salt that serves as a critical precursor in advanced materials science and battery manufacturing [1]. As the thermodynamically stable phase at ambient temperature and pressure, it offers significant handling advantages over its anhydrous counterpart [2]. The compound is primarily procured for use in aqueous electrochemical applications, as a fluxing agent in specialty glasses, and as a high-purity precursor for the synthesis of lithium sulfide (Li2S) used in solid-state electrolytes [1]. Its predictable thermal dehydration profile allows it to act as a reliable, storable precursor that can be converted to the anhydrous form immediately prior to high-temperature processing [1].
Substituting lithium sulfate monohydrate with anhydrous lithium sulfate introduces severe hygroscopic handling risks; the anhydrous form rapidly absorbs atmospheric moisture, leading to clumping, unpredictable hydration states, and critical stoichiometric errors during weighing unless handled in a strict inert atmosphere [1], [2]. Conversely, substituting with lithium carbonate (Li2CO3) drastically reduces aqueous solubility, bottlenecking liquid-phase synthesis and precipitation workflows that rely on high lithium ion concentrations [1]. Attempting to use other lithium halides (like LiCl) introduces volatile and potentially corrosive anions at high temperatures, making the sulfate monohydrate uniquely suited for stable, high-temperature reduction processes [1].
Anhydrous lithium sulfate is highly hygroscopic and rapidly absorbs atmospheric moisture, requiring continuous dry-air purging or glovebox environments to prevent weighing errors [1]. In contrast, lithium sulfate monohydrate is the thermodynamically stable phase at standard temperature and pressure [1]. It maintains a consistent hydration state (Li2SO4·H2O), allowing for precise stoichiometric weighing in ambient laboratory or manufacturing environments without the moisture-induced mass variability seen in the anhydrous baseline [2].
| Evidence Dimension | Ambient moisture absorption and weighing stability |
| Target Compound Data | Stable monohydrate mass under ambient conditions |
| Comparator Or Baseline | Anhydrous Li2SO4 (rapid moisture uptake and clumping) |
| Quantified Difference | Elimination of moisture-induced mass fluctuation during ambient weighing |
| Conditions | Standard temperature and pressure (ambient air) |
Ensures exact lithium stoichiometry during precursor formulation without the overhead costs of inert-atmosphere handling.
For aqueous processing and electrolyte formulation, lithium sulfate monohydrate provides a massive solubility advantage over lithium carbonate. While Li2CO3 is poorly soluble (approximately 1.3 g/100 mL at 25°C), Li2SO4 dissolves readily, achieving concentrations over 34 g/100 mL [1]. This order-of-magnitude difference allows for the preparation of highly concentrated lithium solutions (up to ~2 M for optimal conductivity) required for aqueous battery research, co-precipitation reactions, and efficient liquid-phase purifications [2].
| Evidence Dimension | Aqueous solubility at 25°C |
| Target Compound Data | ~34.8 g/100 mL |
| Comparator Or Baseline | Lithium carbonate (~1.3 g/100 mL) |
| Quantified Difference | >25-fold increase in aqueous solubility |
| Conditions | Deionized water at 25°C |
Enables high-concentration liquid-phase processing and eliminates the solvent volume bottlenecks associated with poorly soluble lithium salts.
In the synthesis of lithium sulfide (Li2S) for solid-state electrolytes, precursor purity is paramount. Lithium sulfate monohydrate serves as an ideal starting material because it can be easily purified via aqueous recrystallization and subsequently undergoes a clean, predictable thermal dehydration [3]. Kinetic studies demonstrate that the monohydrate loses its water of crystallization completely starting around 130°C [1], [2]. This predictable process yields high-purity anhydrous Li2SO4 directly prior to high-temperature titanothermic or carbothermic reduction, bypassing the contamination risks of storing and transferring bulk anhydrous material [3].
| Evidence Dimension | Dehydration completion and precursor purity |
| Target Compound Data | Complete water loss at ~130°C for in-situ anhydrous generation |
| Comparator Or Baseline | Bulk anhydrous storage (prone to unpredictable partial hydration) |
| Quantified Difference | Predictable 100% conversion to anhydrous phase in-situ |
| Conditions | Vacuum or inert heating at 130–200°C |
Allows manufacturers to generate ultra-pure anhydrous precursors immediately prior to high-temperature reduction, maximizing final solid-state electrolyte performance.
Lithium sulfate monohydrate is the preferred starting material for synthesizing high-purity lithium sulfide (Li2S) via carbothermic or titanothermic reduction [1]. Its ability to be precisely weighed at room temperature and cleanly dehydrated in-situ ensures the exact stoichiometry and high purity required for advanced solid-state battery electrolytes [1].
Due to its exceptional aqueous solubility compared to lithium carbonate, this compound is utilized in the formulation of concentrated aqueous electrolytes [2]. It readily achieves the ~2 M concentration optimal for maximizing ionic conductivity in liquid-phase electrochemical systems [2].
For workflows requiring exact molar ratios of lithium, the monohydrate form is selected over the anhydrous form to prevent moisture-induced weighing errors[2]. It serves as a reliable, stable reagent for co-precipitation reactions and the synthesis of specialized lithium-doped ceramics and glasses [2].
Irritant